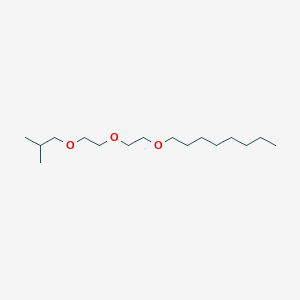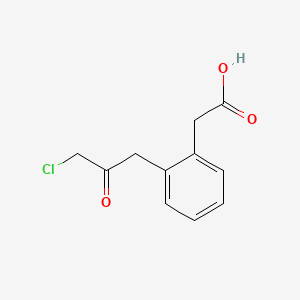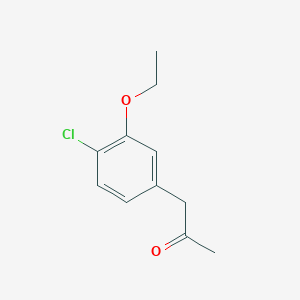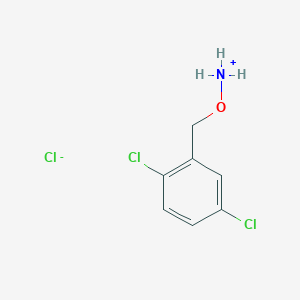
(2,5-Dichlorophenyl)methoxyazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dichlorophenyl)methoxyazanium;chloride is an organic compound with the chemical formula C7H8Cl3NO. It is a white to off-white crystalline solid that is slightly soluble in water and organic solvents. This compound is known for its strong amine-like odor and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)methoxyazanium;chloride typically involves the following steps:
Condensation Reaction: 2,5-Dichlorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form 2,5-dichlorobenzaldoxime.
Reduction Reaction: The 2,5-dichlorobenzaldoxime is then reduced using a reducing agent like sodium borohydride to yield 2,5-dichlorobenzylamine.
Quaternization Reaction: Finally, the 2,5-dichlorobenzylamine is treated with methyl chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dichlorophenyl)methoxyazanium;chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenols, while reduction may produce dichlorobenzylamines.
Wissenschaftliche Forschungsanwendungen
(2,5-Dichlorophenyl)methoxyazanium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and other nitrogen-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2,5-Dichlorophenyl)methoxyazanium;chloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,4-Dichlorophenyl)methoxyazanium;chloride
- (2,6-Dichlorophenyl)methoxyazanium;chloride
- (2,5-Dichlorophenyl)ethoxyazanium;chloride
Uniqueness
(2,5-Dichlorophenyl)methoxyazanium;chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dichloro substitution at the 2 and 5 positions makes it particularly effective in certain chemical reactions and biological applications compared to its analogs .
Eigenschaften
Molekularformel |
C7H8Cl3NO |
|---|---|
Molekulargewicht |
228.5 g/mol |
IUPAC-Name |
(2,5-dichlorophenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C7H8Cl2NO.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3H,4H2,10H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UPXVYWWGCCMWTK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CO[NH3+])Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde](/img/structure/B14054814.png)
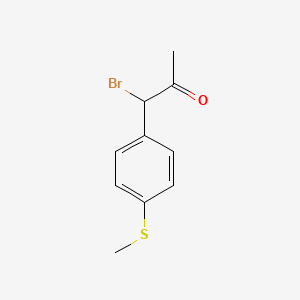
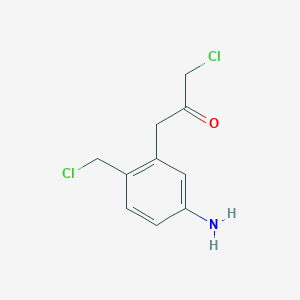



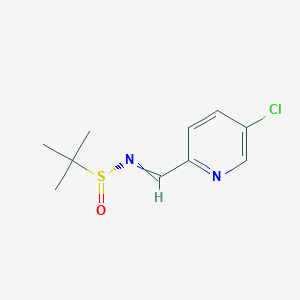
![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)
